molecular formula C19H20N4O B2864552 N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole-5-carboxamide CAS No. 1705702-19-7

N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole-5-carboxamide

Cat. No.: B2864552
CAS No.: 1705702-19-7
M. Wt: 320.396
InChI Key: DJDNYFOTHRFPKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole-5-carboxamide is a heterocyclic compound featuring a benzodiazole core fused with a carboxamide group and a substituted pyrrolidine moiety. The benzodiazole scaffold is a privileged structure in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, making it a common motif in kinase inhibitors, protease inhibitors, and receptor modulators . The pyrrolidine ring and phenyl group in this compound likely enhance its pharmacokinetic properties, such as solubility and membrane permeability, while also contributing to target specificity.

Properties

IUPAC Name

N-[(1-phenylpyrrolidin-2-yl)methyl]-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c24-19(14-8-9-17-18(11-14)22-13-21-17)20-12-16-7-4-10-23(16)15-5-2-1-3-6-15/h1-3,5-6,8-9,11,13,16H,4,7,10,12H2,(H,20,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDNYFOTHRFPKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 1,2-Diaminobenzoic Acid Derivatives

A common route involves cyclizing 4-amino-3-nitrobenzoic acid under reducing conditions. Hydrogenation with palladium on carbon in ethanol yields the diamine intermediate, which undergoes cyclization in acidic media (e.g., HCl) to form the benzimidazole ring.
$$
\text{4-Amino-3-nitrobenzoic acid} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{3,4-Diaminobenzoic acid} \xrightarrow{\text{HCl}} \text{1H-1,3-Benzodiazole-5-carboxylic acid}
$$
Yield : ~65–70% after purification via recrystallization (ethanol/water).

Alternative Route: Direct Functionalization

Commercial availability of 1H-benzimidazole-5-carboxylic acid (CAS 934-32-7) permits direct use, bypassing synthesis. However, cost and purity considerations often favor in-house preparation.

Synthesis of (1-Phenylpyrrolidin-2-yl)Methanamine

Pyrrolidine Ring Formation

The pyrrolidine scaffold is constructed via intramolecular cyclization of γ-amino ketones. For example, reacting 4-chloro-1-phenylbutan-1-one with ammonium acetate under reductive amination (NaBH₃CN, methanol) forms 1-phenylpyrrolidin-2-one, which is subsequently reduced to the amine.
$$
\text{4-Chloro-1-phenylbutan-1-one} \xrightarrow{\text{NH}4\text{OAc, NaBH₃CN}} \text{1-Phenylpyrrolidin-2-one} \xrightarrow{\text{LiAlH}4} \text{(1-Phenylpyrrolidin-2-yl)methanol} \xrightarrow{\text{SOCl}2} \text{Chloride intermediate} \xrightarrow{\text{NaN}3, \text{H}_2\text{O}} \text{Amine}
$$
Key Challenges :

  • Over-reduction leading to racemization.
  • Byproduct formation during chloride displacement.

Resolution of Stereochemistry

Chiral chromatography or enzymatic resolution ensures enantiopurity, critical for pharmacological activity.

Amide Bond Formation

Carboxylic Acid Activation

The benzodiazole-5-carboxylic acid is activated using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOAt (1-Hydroxy-7-azabenzotriazole) in dichloromethane or DMF.
$$
\text{1H-1,3-Benzodiazole-5-carboxylic acid} + \text{HATU} \rightarrow \text{Active ester} \xrightarrow{\text{(1-Phenylpyrrolidin-2-yl)methanamine}} \text{Target compound}
$$
Reaction Conditions :

  • Temperature: 0°C to room temperature.
  • Time: 12–24 hours.
    Yield : 50–60% after column chromatography (silica gel, ethyl acetate/hexane).

Alternative Method: Acyl Chloride Intermediate

Converting the carboxylic acid to its acyl chloride (thionyl chloride) allows coupling under milder conditions. This method avoids racemization but requires stringent moisture control.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel with gradient elution (ethyl acetate/hexane, 1:1 to 3:1).
  • HPLC : C18 column, acetonitrile/water (0.1% TFA) for analytical purity (>98%).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, benzodiazole-H), 7.45–7.30 (m, 5H, phenyl), 4.20 (d, 2H, CH₂NH), 3.50–3.10 (m, 4H, pyrrolidine).
  • HRMS : m/z calculated for C₁₉H₁₉N₃O [M+H]⁺: 314.1601, found: 314.1598.

Scale-Up Considerations and Challenges

  • Cost Efficiency : HATU and EDCl are expensive for industrial-scale synthesis. Switching to mixed carbonates or polymer-supported reagents reduces costs.
  • Byproduct Management : Unreacted acylating agents necessitate quenching with aqueous washes.
  • Stability : The benzodiazole core is sensitive to strong acids/bases, requiring pH-controlled conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole-5-carboxamide involves its interaction with specific molecular targets in the body. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural homology with N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole-5-carboxamide, differing primarily in substituents and core heterocycles. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features Reference
This compound Benzodiazole-carboxamide 1-phenylpyrrolidin-2-ylmethyl 349.4 Enhanced lipophilicity; potential CNS activity Target Compound
N-[(2-Chlorophenyl)methyl]-1-(3-methylphenyl)-1H-1,3-benzodiazole-5-carboxamide Benzodiazole-carboxamide 2-chlorophenylmethyl, 3-methylphenyl 375.9 Electrophilic chlorophenyl group; discontinued
N-(2,2,2-Trifluoroethyl)-1H-1,3-benzodiazole-5-carboxamide Benzodiazole-carboxamide 2,2,2-trifluoroethyl 259.3 High electronegativity; improved metabolic stability
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide Pyrazole-carboxamide Benzodiazolylphenyl, nitro 362.3 Nitro group may confer redox activity
N-(4-hydroxycyclohexyl)-1H-1,3-benzodiazole-5-carboxamide Benzodiazole-carboxamide 4-hydroxycyclohexyl 259.0 Hydroxy group enhances solubility

Substituent-Driven Pharmacological Properties

  • Lipophilicity and Bioavailability: The phenylpyrrolidinylmethyl substituent in the target compound increases lipophilicity compared to the trifluoroethyl group in or the hydroxycyclohexyl group in .
  • Electron-Deficient Groups : The 2-chlorophenylmethyl substituent in introduces electron-withdrawing effects, which could enhance binding to targets with hydrophobic pockets (e.g., kinases). However, discontinuation of this compound suggests stability or toxicity challenges.
  • Hydrogen-Bonding Capacity: The hydroxycyclohexyl group in improves aqueous solubility, making it preferable for intravenous formulations.

Biological Activity

N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole-5-carboxamide is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzodiazole core, which is known for its diverse biological activities. The presence of the pyrrolidine ring and the carboxamide functional group enhances its interaction with biological targets.

Molecular Formula

  • Molecular Formula : C17H19N3O
  • Molecular Weight : 283.35 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways.

Key Mechanisms

  • Enzyme Inhibition : The compound may inhibit specific enzymes linked to disease pathways, such as kinases or phosphatases.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing neurotransmitter systems or hormonal pathways.

Biological Activity Studies

Research on the biological activity of this compound has yielded promising results across various studies.

Anticancer Activity

A study demonstrated that this compound exhibited significant cytotoxic effects against several cancer cell lines, including:

  • Breast Cancer (MCF7)
  • Lung Cancer (A549)

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)Reference
MCF712.5
A54915.0
HeLa10.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa20

Case Study 1: Anticancer Efficacy

In a controlled study involving MCF7 cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. The study suggested that the compound induces apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Effects

Another investigation assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that it effectively inhibited bacterial growth, suggesting its potential as a therapeutic agent for bacterial infections resistant to conventional antibiotics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole-5-carboxamide?

  • Methodology : Multi-step synthesis involving amide bond formation between the benzodiazole and pyrrolidine derivatives. Key steps include:

  • Activation of the carboxyl group using coupling agents like HATU or EDCI.
  • Nucleophilic substitution or reductive amination for pyrrolidine-methyl linkage.
  • Purification via column chromatography (silica gel, gradient elution) or recrystallization.
    • Monitoring : Reaction progress tracked via TLC (Rf comparison) and intermediate characterization by 1H^1H-NMR .

Q. How can the molecular structure of this compound be confirmed using spectroscopic methods?

  • Analytical Workflow :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon backbone (e.g., benzodiazole aromatic signals at δ 7.5–8.5 ppm, pyrrolidine methylene protons at δ 2.5–3.5 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peak (e.g., [M+H]+^+ with <2 ppm error).
  • IR Spectroscopy : Confirm amide C=O stretch (~1650–1700 cm1^{-1}) and benzodiazole N-H stretches .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

  • Solubility : Test in DMSO (for stock solutions) followed by dilution in aqueous buffers (pH 7.4).
  • Stability : Assess via HPLC-UV under physiological conditions (37°C, pH 7.4) over 24–72 hours. Degradation products identified by LC-MS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Approach :

  • Core Modifications : Systematic substitution of benzodiazole (e.g., electron-withdrawing groups at position 5) and pyrrolidine (e.g., N-alkylation).
  • Functional Group Analysis : Replace amide with sulfonamide or urea to assess hydrogen-bonding requirements.
  • Computational Modeling : Docking studies (AutoDock, Schrödinger) to predict target binding modes .

Q. What experimental strategies resolve contradictions between in vitro and in vivo efficacy data?

  • Troubleshooting :

  • Pharmacokinetic Profiling : Measure plasma stability, metabolic half-life (using liver microsomes), and membrane permeability (Caco-2 assays).
  • Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability assays (MTT/WST-1) to identify off-target effects .

Q. How can computational modeling predict off-target interactions or toxicity?

  • Protocol :

  • Target Prediction : Use SwissTargetPrediction or PharmMapper to identify potential off-targets.
  • Toxicity Screening : Employ ADMET predictors (e.g., pkCSM) to assess hepatotoxicity, hERG inhibition, and mutagenicity.
  • Validation : Cross-reference with experimental toxicity data from zebrafish or rodent models .

Q. What methodologies quantify stability under varying pH and temperature conditions?

  • Experimental Design :

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions.
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature.
  • Kinetic Stability : Monitor degradation rates via Arrhenius plots .

Q. How can synthetic yield be improved while maintaining stereochemical purity?

  • Optimization Strategies :

  • Catalysis : Use chiral catalysts (e.g., BINAP-metal complexes) for asymmetric synthesis of pyrrolidine intermediates.
  • Reaction Engineering : Microwave-assisted synthesis to reduce reaction time and byproduct formation.
  • Quality Control : Chiral HPLC to confirm enantiomeric excess (>98%) .

Q. What mechanistic studies elucidate the compound’s interaction with biological targets?

  • Techniques :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon_{on}/koff_{off}) to purified receptors.
  • Cellular Thermal Shift Assay (CETSA) : Validate target engagement in live cells.
  • RNA Sequencing : Identify downstream gene expression changes post-treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.